molecular formula C14H18O2 B1392357 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde CAS No. 883525-90-4

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Cat. No.: B1392357
CAS No.: 883525-90-4
M. Wt: 218.29 g/mol
InChI Key: UUCPZQUHZSVMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclamen Aldehyde Synthesis : A study by Vrbková et al. (2015) explored the synthesis of cyclamen aldehyde, a fragrant substance, through a two-step process involving aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation using Ru/C catalysts. This research highlights the potential for synthesizing fragrance compounds from 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde-related substances (Vrbková et al., 2015).

Applications in Biochemistry and Medicine

  • Anticancer Properties of Tetranuclear Complexes : Quiroga et al. (1998) synthesized tetrameric orthopalladated complexes from p-isopropylbenzaldehyde thiosemicarbazone, demonstrating potential anticancer properties and suggesting their use in tumor lines resistant to conventional drugs (Quiroga et al., 1998).

  • Tyrosinase Inhibitors from Cumin : Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor, suggesting its potential application in the field of biochemistry and cosmetology (Kubo & Kinst-Hori, 1998).

  • Catalytic Applications in Chemical Synthesis : Hazra et al. (2015) discussed the use of Schiff base copper(II) complexes, derived from substances related to this compound, as catalysts in alcohol oxidation, indicating their significance in organic synthesis (Hazra et al., 2015).

Industrial and Material Science Applications

  • Synthesis of Fragrance Compounds : The synthesis of cyclamen aldehyde, as discussed by Vrbková et al. (2015), not only demonstrates a chemical process but also indicates the potential industrial application of these compounds in the fragrance industry (Vrbková et al., 2015).

  • Biocatalytic Production of Bio-Based Polymers : Yuan et al. (2019) focused on the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from chemicals related to this compound, highlighting its role in creating sustainable polymers (Yuan et al., 2019).

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(2)12-5-6-14(13(7-12)8-15)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCPZQUHZSVMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.